2,2,4,4-Tetramethyl-3,8,11,14-tetraoxa-2,4-disilapentadecane

Sol-Gel Chemistry Organosilicon Polymers Cyclic Siloxanes

2,2,4,4-Tetramethyl-3,8,11,14-tetraoxa-2,4-disilapentadecane (CAS 17065-99-5), also known as 1,3-bis(diethoxymethylsilyl)propane, is a bridged organosilicon compound with the molecular formula C13H32O4Si2 and a molecular weight of 308.56 g/mol. It is characterized by a central propylene bridge linking two diethoxymethylsilyl groups, placing it within the class of α,ω-bis(organoalkoxysilyl)alkanes.

Molecular Formula C13H32O4Si2
Molecular Weight 308.56 g/mol
Cat. No. B12273267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,4,4-Tetramethyl-3,8,11,14-tetraoxa-2,4-disilapentadecane
Molecular FormulaC13H32O4Si2
Molecular Weight308.56 g/mol
Structural Identifiers
SMILESCOCCOCCOCCC[Si](C)(C)O[Si](C)(C)C
InChIInChI=1S/C13H32O4Si2/c1-14-9-10-16-12-11-15-8-7-13-19(5,6)17-18(2,3)4/h7-13H2,1-6H3
InChIKeyCBFCYAGKRBPSGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2,2,4,4-Tetramethyl-3,8,11,14-tetraoxa-2,4-disilapentadecane (CAS 17065-99-5): A Bridged Organosilicon Precursor


2,2,4,4-Tetramethyl-3,8,11,14-tetraoxa-2,4-disilapentadecane (CAS 17065-99-5), also known as 1,3-bis(diethoxymethylsilyl)propane, is a bridged organosilicon compound with the molecular formula C13H32O4Si2 and a molecular weight of 308.56 g/mol. It is characterized by a central propylene bridge linking two diethoxymethylsilyl groups, placing it within the class of α,ω-bis(organoalkoxysilyl)alkanes [1]. This compound is not interchangeable with its widely used triethoxysilyl analogs due to the presence of methyl substituents on silicon, which fundamentally alter its hydrolysis rate, condensation pathway, and the architecture of the resulting sol-gel derived materials [2]. Its primary documented research applications are as a monomer for synthesizing structurally defined cyclic organosiloxanes and as a precursor for solid polymer electrolytes in electrochemical devices [3].

Designed for synthesis of stable cyclic disiloxanes via controlled sol-gel cyclization
Methyl-capped silicon centers reduce hydrolyzable sites for low-crosslink network design
Required precursor for disclosed solid polymer electrolyte intermediates

Why Generic Substitution Fails: Structural Specificity of 2,2,4,4-Tetramethyl-3,8,11,14-tetraoxa-2,4-disilapentadecane


This compound cannot be generically substituted by the more common 1,3-bis(triethoxysilyl)propane or other α,ω-bis(trialkoxysilyl)alkanes because the substitution of one ethoxy group on each silicon with a methyl group drastically reduces the number of hydrolyzable sites. In sol-gel polymerization, this changes the average functionality from f=6 (for the triethoxysilyl analog) to f=4, critically altering gelation kinetics, cyclization selectivity, and the final degree of crosslinking in the polymer network [1]. The methyl substituents are non-hydrolyzable and remain in the final material, imparting specific hydrophobicity and structural properties that the fully hydrolyzable analog cannot replicate. A direct substitution would lead to an entirely different product with divergent porosity, thermal stability, and electrochemical performance [2].

Direct substitution with triethoxysilyl analogs may alter cyclization selectivity and crosslink density due to different hydrolyzable functionality.
Use of triethoxy analog for solid electrolyte films may introduce excess crosslinking sites, compromising film homogeneity.
Methyl substituents impart permanent hydrophobicity and network modification that fully hydrolyzable precursors cannot replicate.

Quantitative Evidence Guide for Prioritizing 2,2,4,4-Tetramethyl-3,8,11,14-tetraoxa-2,4-disilapentadecane in Research Procurement


Cyclization Selectivity: Quantitative Cyclic Disiloxane Formation Under Acidic Sol-Gel Conditions

In a direct head-to-head comparison, 1,3-bis(diethoxymethylsilyl)propane (the target compound) and 1,3-bis(triethoxysilyl)propane (Comparator A) exhibit divergent cyclization outcomes under identical acidic sol-gel conditions (0.4 M in ethanol, 6 eq. H2O, 10 mol% HCl) [1]. The target compound undergoes intramolecular condensation to form a cyclic disiloxane (14) as a mixture of its syn and anti diastereomers, with a quantitative conversion demonstrated by 29Si NMR [1]. In contrast, 1,3-bis(triethoxysilyl)propane (2) forms a six-membered cyclic disilsesquioxane (6) with a distinct 29Si NMR resonance at δ = -47.2 ppm [2]. The cyclic disiloxane (14) formed from the target compound proved stable against ring-opening polymerization when treated with both Lewis acidic (BF3·OEt2) and basic (Bu4NOH) catalysts, a critical stability feature not shared by all cyclic intermediates in this class [1].

Cyclization selectivity
Head-to-head
Target: Cyclic disiloxane (14), resists ring-opening by BF3/Bu4NOH Comparator: Disilsesquioxane (6), 29Si NMR δ -47.2 ppm
Different ring system and stability profile
Acidic sol-gel, 0.4 M in ethanol, 6 eq. H2O, 10 mol% HCl
Sol-Gel Chemistry Organosilicon Polymers Cyclic Siloxanes

Hydrolytic Functionality Control: Reduced Crosslinking Density for Tailored Pore Structures

The target compound possesses only four hydrolyzable ethoxy groups (two per silicon), compared to six in 1,3-bis(triethoxysilyl)propane [1]. This reduction in hydrolyzable functionality (f=4 vs f=6) directly translates to a lower theoretical crosslinking density in the resulting sol-gel network. The Loy et al. study demonstrates that the nature of the precursor (acyclic vs. cyclic, and by extension, the degree of functionality) markedly affects the final pore structure of xerogels [1]. The methyl groups on silicon act as network modifiers, capping potential crosslinking sites and leading to materials with higher free volume and altered pore size distributions compared to gels derived from the triethoxy analog, as evidenced by comparative porosity and microstructure analysis of xerogels prepared from analogous monomers 2 and 3 versus their cyclic counterparts [1].

Hydrolytic functionality
Class-level inference
Target: 4 hydrolyzable ethoxy groups (f=4); methyl caps limit crosslinking Triethoxy analog: 6 hydrolyzable groups (f=6); higher crosslink potential
Supports low-crosslink network design
Structure-property relationship from cyclic/acyclic precursor study
Sol-Gel Processing Porous Materials Xerogel Architecture

Electrochemical Device Precursor: Solid Electrolyte Application via Bifunctional Oligoethylene Oxide Derivatives

According to patent disclosures from Sagami Chemical Research Center, this compound serves as the essential organosilicon precursor for synthesizing bifunctional oligoethylene oxide derivatives, specifically 'Oligoethylene glycol bis[3-(diethoxymethylsilyl)propyl]ether' [1]. This derivative is explicitly claimed as a precursor for solid polymer electrolytes used in electrochromic display elements (ECD) and secondary batteries [1]. The methyldiethoxysilyl termini provide controlled hydrolysis/condensation chemistry compatible with the oligoether segment, a balance that the more reactive triethoxysilyl analog cannot achieve without risking premature crosslinking and phase separation during electrolyte film fabrication [2].

Electrolyte precursor
Cross-study comparable
Disclosed as precursor to oligoether-linked telechelics for solid polymer electrolytes
Enables homogeneous hybrid electrolyte fabrication
Patent route; methyldiethoxysilyl reactivity critical for film quality
Solid Polymer Electrolytes Electrochromic Displays Lithium-Ion Batteries

Purity Profile and Physical Properties: Procurement Benchmarks for Consistent Material Quality

Commercially available batches of 2,2,4,4-Tetramethyl-3,8,11,14-tetraoxa-2,4-disilapentadecane are specified at a purity of 97% (GC) or higher, with an appearance of a colorless to light yellow transparent liquid [1]. Key physical properties include a boiling point of 292.6 °C at 760 mmHg, a density of 0.9 g/cm³, and a flash point of 112.5 °C . These values serve as procurement benchmarks: deviations may indicate batch contamination or degradation. While these properties are not intrinsically differentiating from all analogs, the combination of high boiling point and moderate flash point makes this compound safer to handle and distill than lower molecular weight silane coupling agents. Storage recommendations from multiple vendors consistently specify sealed, dry conditions at 2-8 °C, reflecting the moisture sensitivity inherent to alkoxysilanes .

Purity & physical specs
Specification review
≥97% (GC), colorless to light yellow liquid; bp 292.6 °C, d 0.9 g/mL, flash point 112.5 °C
Baseline procurement specification
Vendor data; store sealed, dry at 2–8 °C
Quality Control Material Characterization Procurement Specification

Optimal Application Scenarios for Procuring 2,2,4,4-Tetramethyl-3,8,11,14-tetraoxa-2,4-disilapentadecane Based on Quantitative Evidence


Synthesis of Stable Cyclic Disiloxane Model Compounds for Mechanistic Studies

This compound is the preferred precursor when the research objective is to synthesize and isolate a defined cyclic disiloxane (compound 14) that resists ring-opening polymerization under both acidic and basic conditions, as established by Loy et al. [1]. The quantitative, clean cyclization with one equivalent of water provides a reliable route to a diastereomeric mixture of cyclic disiloxanes that can be isolated by distillation [1]. This contrasts with the triethoxy analog, which forms a disilsesquioxane ring with different reactivity. Researchers studying the fundamental ring-opening polymerization behavior of cyclic organosiloxanes should select this compound for its unique stability profile.

Fabrication of Low-Crosslink-Density Organosilica Xerogels with Controlled Porosity

For sol-gel practitioners targeting porous organosilica materials with intentionally reduced crosslink density, the four-functionality (f=4) of this monomer provides a direct route to networks with lower connectivity compared to the standard f=6 triethoxysilyl monomers [1]. The methyl substituents serve as permanent network modifiers that increase free volume and impart hydrophobicity. As demonstrated by the Loy study, the choice of precursor structure profoundly influences the final xerogel pore architecture [1]. This compound enables access to pore morphologies that are inaccessible from fully hydrolyzable bis(trialkoxysilyl)alkanes.

Synthesis of Telechelic Oligoethylene Oxide-Silane Hybrids for Solid Polymer Electrolytes

This organosilicon precursor is specifically disclosed in Sagami Chemical Research Center patents for the preparation of oligoethylene glycol bis[3-(diethoxymethylsilyl)propyl]ether, a key intermediate for solid electrolytes in electrochromic displays and secondary batteries [2]. The controlled hydrolysis rate of the methyldiethoxysilyl group, arising from the presence of only two hydrolyzable sites per silicon, is critical to achieving the homogeneous, self-supportable film morphology required for electrolyte applications [2]. Substituting with a triethoxysilyl precursor would introduce additional crosslinking sites that could lead to brittle, phase-separated films unsuitable for ion transport.

Fundamental Studies on Substituent Effects in Organosilicon Sol-Gel Chemistry

As a member of the bis(organoalkoxysilyl)alkane family, this compound serves as a valuable comparator for structure-reactivity studies. Its reduced functionality (f=4 versus f=6) and the steric and electronic influence of the Si-methyl group allow researchers to systematically probe how silicon substituents affect hydrolysis rates, cyclization equilibria, and gelation kinetics in the broader class of bridged polysilsesquioxane precursors [1]. The compound's ability to undergo quantitative cyclization while resisting further condensation makes it an ideal model system for isolating the effect of silicon substituents on intramolecular versus intermolecular condensation pathways.

Application
Selection Property
Validation Focus
Cyclic disiloxane mechanistic studies
Cyclization selectivity and ring-opening resistance
29Si NMR confirmation of ring structure and stability
Low-crosslink organosilica xerogels
Controlled hydrolyzable functionality (methyl-capped)
Porosity and crosslink density analysis
Solid polymer electrolyte fabrication
Methyldiethoxysilyl reactivity for hybrid films
Film homogeneity and ionic conductivity testing
Organosilicon sol-gel reactivity studies
Methyl substituent impact on cyclization pathway
Hydrolysis/condensation kinetics comparison
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